molecular formula C24H17NO7S B8687962 N-(9,10-Dimethoxyanthracene-2-sulfonyloxy)phthalimide

N-(9,10-Dimethoxyanthracene-2-sulfonyloxy)phthalimide

Cat. No. B8687962
M. Wt: 463.5 g/mol
InChI Key: OXDMGXBESOWGSU-UHFFFAOYSA-N
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Patent
US05237059

Procedure details

A mixture of 0.98 g of N-hydroxyphthalimide, 2.02 g of 9,10-dimethoxyanthracene-2-sulfonyl chloride and 40 ml of tetrahydrofuran was stirred on an ice bath, and 0.34 g of triethylamine was added.
Quantity
0.98 g
Type
reactant
Reaction Step One
Name
9,10-dimethoxyanthracene-2-sulfonyl chloride
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]2[C:3]1=[O:12].[CH3:13][O:14][C:15]1[C:16]2[C:21]([C:22]([O:33][CH3:34])=[C:23]3[C:28]=1[CH:27]=[C:26]([S:29](Cl)(=[O:31])=[O:30])[CH:25]=[CH:24]3)=[CH:20][CH:19]=[CH:18][CH:17]=2.O1CCCC1>C(N(CC)CC)C>[CH3:13][O:14][C:15]1[C:16]2[C:21]([C:22]([O:33][CH3:34])=[C:23]3[C:28]=1[CH:27]=[C:26]([S:29]([O:1][N:2]1[C:3](=[O:12])[C:4]4=[CH:11][CH:10]=[CH:9][CH:8]=[C:5]4[C:6]1=[O:7])(=[O:31])=[O:30])[CH:25]=[CH:24]3)=[CH:20][CH:19]=[CH:18][CH:17]=2

Inputs

Step One
Name
Quantity
0.98 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
9,10-dimethoxyanthracene-2-sulfonyl chloride
Quantity
2.02 g
Type
reactant
Smiles
COC=1C2=CC=CC=C2C(=C2C=CC(=CC12)S(=O)(=O)Cl)OC
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0.34 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
was stirred on an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC=1C2=CC=CC=C2C(=C2C=CC(=CC12)S(=O)(=O)ON1C(C=2C(C1=O)=CC=CC2)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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